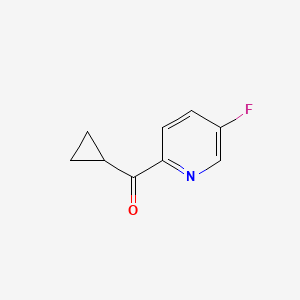

Cyclopropyl(5-fluoropyridin-2-yl)methanone

Description

Structural Characterization of Cyclopropyl(5-fluoropyridin-2-yl)methanone

Molecular Architecture and Bonding Patterns

The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall chemical behavior and physical properties. The compound features a molecular framework that integrates three key structural elements: the highly strained cyclopropane ring, the electronically modified fluoropyridine aromatic system, and the connecting carbonyl group that serves as both an electronic bridge and a conformational pivot point. This architectural arrangement creates a molecule with significant dipolar character and distinctive three-dimensional geometry that influences its chemical reactivity and intermolecular interactions.

The cyclopropane ring in this compound adopts the characteristic triangular geometry with carbon-carbon bond lengths typically ranging from 1.471 to 1.492 angstroms, as observed in related cyclopropyl systems. The high degree of angular strain in the three-membered ring, resulting from the compression of the natural tetrahedral bond angles to approximately 60 degrees, creates significant electronic perturbations that extend throughout the molecular framework. This strain manifests in the form of enhanced reactivity toward ring-opening reactions and distinctive electronic coupling with adjacent functional groups.

The pyridine ring system provides an aromatic foundation with inherent electron-deficient character due to the electronegative nitrogen atom. The introduction of fluorine at the 5-position further modifies the electronic distribution within the aromatic system, creating additional electron-withdrawing effects that propagate through the ring structure. The heteroaromatic character of the pyridine ring, combined with the fluorine substitution, establishes a highly polarized electronic environment that influences both the carbonyl reactivity and the overall molecular dipole moment.

Cyclopropane-Pyridine Hybrid System Geometry

The geometric relationship between the cyclopropane and pyridine components in this compound creates a unique three-dimensional molecular architecture that exhibits specific conformational preferences and electronic coupling patterns. Studies of related cyclopropyl-aromatic systems have demonstrated that the cyclopropane ring typically adopts an orientation that maximizes orbital overlap with the adjacent aromatic system. In the case of this compound, the cyclopropane ring is positioned to interact electronically with both the carbonyl group and the pyridine ring through its characteristic 3e' orbitals.

The dihedral angles between the cyclopropane ring and the pyridine system are crucial determinants of the molecular conformation and electronic properties. Crystallographic studies of similar cyclopropyl-aromatic compounds have revealed that the cyclopropane ring typically adopts orientations that are nearly perpendicular to the aromatic plane, with dihedral angles ranging from 55.6 to 87.9 degrees. This nearly orthogonal arrangement facilitates optimal orbital overlap between the cyclopropane 3e' orbitals and the low-lying unoccupied orbitals of the electron-deficient pyridine system.

The geometric constraints imposed by the carbonyl linker create additional conformational considerations that influence the overall molecular shape. The planar geometry of the carbonyl group requires specific angular relationships between the cyclopropane and pyridine components, leading to defined conformational preferences that can be predicted through computational modeling and confirmed through experimental structural determination. These geometric parameters directly influence the compound's chemical reactivity, particularly in reactions involving nucleophilic attack at the carbonyl carbon or ring-opening reactions of the cyclopropane moiety.

Fluorine Substituent Electronic Effects on Aromatic System

The fluorine substituent at the 5-position of the pyridine ring in this compound introduces significant electronic perturbations that extend throughout the aromatic system and influence the overall molecular properties. Fluorine, being the most electronegative element, exerts strong electron-withdrawing effects through both inductive and resonance mechanisms, fundamentally altering the electron density distribution within the pyridine ring. These electronic modifications have profound implications for the compound's chemical reactivity, particularly in nucleophilic aromatic substitution reactions where fluorine can serve as an effective leaving group.

The electron-withdrawing nature of fluorine significantly enhances the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. This electronic activation is particularly pronounced at positions ortho and para to the fluorine substituent, where the electron-withdrawing effects are most effectively transmitted through the aromatic system. The enhanced electrophilicity of the fluoropyridine system also increases the electron-deficient character of the aromatic ring, which in turn strengthens the electronic coupling with the cyclopropane component through enhanced orbital overlap.

The presence of fluorine also influences the dipole moment and polarizability of the entire molecular system. The high electronegativity of fluorine creates a significant dipolar contribution that affects intermolecular interactions and solubility properties. Studies of fluoropyridine derivatives have shown that the fluorine substituent can significantly alter the molecular polarizability and contribute to specific intermolecular interaction patterns that influence crystal packing and solution behavior.

Furthermore, the fluorine substituent affects the aromatic character and electronic delocalization within the pyridine ring. The electron-withdrawing effect of fluorine reduces the electron density available for aromatic stabilization, potentially making the ring more reactive toward addition reactions and less stable toward oxidative conditions. This electronic modification also influences the basicity of the pyridine nitrogen, reducing its ability to accept protons due to the decreased electron density on the nitrogen atom.

Torsional Strain Analysis in Cyclopropane-Methanone Linkage

The torsional strain analysis of the cyclopropane-methanone linkage in this compound reveals complex conformational preferences that arise from the interplay between steric interactions, electronic coupling, and orbital overlap considerations. Studies of related cyclopropyl ketone systems have demonstrated that these compounds exhibit distinct conformational minima corresponding to different rotational orientations about the cyclopropane-carbonyl bond. The most stable conformation typically corresponds to the s-cis arrangement, where the cyclopropane ring and carbonyl group adopt a synperiplanar orientation that maximizes electronic coupling while minimizing steric repulsion.

Computational studies of cyclopropyl methyl ketone have revealed that the s-cis conformer represents the global energy minimum, with a local energy minimum occurring near the s-trans conformation. The energy difference between these conformers typically ranges from 2-4 kcal/mol, indicating a strong preference for the s-cis arrangement under normal conditions. This conformational preference arises from the favorable overlap between the cyclopropane orbitals and the carbonyl π* orbital, which is maximized in the s-cis geometry.

The rotational barrier for interconversion between conformers has been extensively studied through both experimental and computational methods. Molecular mechanics calculations have been used to derive specific torsion parameters for cyclopropyl ketone systems, enabling accurate prediction of conformational energies and barriers. These studies have revealed that the rotational barrier typically ranges from 3-6 kcal/mol, depending on the specific substituents and electronic environment.

| Conformational Parameter | Energy (kcal/mol) | Description |

|---|---|---|

| s-cis Global Minimum | 0.0 | Most stable conformation |

| s-trans Local Minimum | 2-4 | Secondary stable conformation |

| Rotational Barrier | 3-6 | Energy barrier for rotation |

| Torsion Angle (s-cis) | 0° | Synperiplanar arrangement |

| Torsion Angle (s-trans) | 180° | Antiperiplanar arrangement |

The torsional strain in the cyclopropane-methanone linkage is further complicated by the presence of the fluoropyridine substituent, which introduces additional electronic effects that can influence the conformational preferences. The electron-withdrawing character of the fluoropyridine group enhances the electrophilic nature of the carbonyl carbon, potentially strengthening the electronic coupling with the cyclopropane ring and further stabilizing the s-cis conformation. This electronic enhancement may also affect the rotational barriers and the energy differences between conformers, requiring specific computational studies to fully characterize the conformational landscape of this particular compound.

The analysis of torsional strain also reveals important implications for the compound's chemical reactivity. The preferred s-cis conformation positions the cyclopropane ring in an optimal orientation for electronic communication with both the carbonyl group and the fluoropyridine system, potentially facilitating specific reaction pathways and influencing the stereochemical outcomes of chemical transformations. Understanding these conformational preferences is crucial for predicting the compound's behavior in biological systems and designing synthetic strategies that take advantage of its unique structural features.

Properties

IUPAC Name |

cyclopropyl-(5-fluoropyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-3-4-8(11-5-7)9(12)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEBGPSAXUPRBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=NC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Pyridinyl Ketone Intermediate

The key precursor to Cyclopropyl(5-fluoropyridin-2-yl)methanone is typically 1-(5-fluoropyridin-2-yl)ethanone or closely related derivatives. This compound is synthesized via nucleophilic addition of methylmagnesium bromide (a Grignard reagent) to 5-fluoropyridine-2-carbonitrile, followed by acidic workup.

Typical Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting material | 5-Fluoropyridine-2-carbonitrile |

| Reagent | Methylmagnesium bromide (3 M in diethyl ether or THF) |

| Solvent | Tetrahydrofuran (THF) or diethyl ether |

| Temperature | Initial cooling to -78 °C to -65 °C, then warming to room temperature |

| Reaction time | 1.5 to 7.25 hours total (including stirring at low and room temperatures) |

| Atmosphere | Inert (argon or nitrogen) |

| Workup | Acidic quench with 2 M HCl to pH ~6, followed by neutralization with sodium bicarbonate, extraction with DCM |

| Purification | Silica gel column chromatography (eluent mixtures: dichloromethane/acetone or ethyl acetate/hexane) |

| Yield | Ranges from 34% to 95% depending on conditions and scale |

Representative Experimental Procedure

- To a cooled (-78 °C) solution of 5-fluoropyridine-2-carbonitrile in THF under argon, methylmagnesium bromide is added dropwise over 15-40 minutes.

- The mixture is stirred at low temperature for 1.5 to 2 hours, then allowed to warm to room temperature and stirred for additional 3 to 5 hours.

- Acidic quench with HCl dissolves precipitates, followed by neutralization and extraction.

- The organic layer is dried and concentrated, and the crude product purified by column chromatography to yield 1-(5-fluoropyridin-2-yl)ethanone as a light yellow oil or colorless liquid.

Cyclopropanation Strategies to Form Cyclopropyl Ketones

The transformation of the pyridinyl ketone to the cyclopropyl derivative involves cyclopropanation reactions, which are well-documented in organic synthesis literature. Two main approaches are relevant:

Michael Addition Followed by Intramolecular Displacement

- Cyclopropane rings can be constructed via Michael addition of active methylene compounds to α,β-unsaturated ketones, followed by intramolecular displacement of a leaving group such as dimethyl sulfoxide.

- This method often yields cyclopropyl ketones stereoselectively on the less hindered face of cyclic enones.

- Molecular modeling supports that enolate intermediates formed during Michael addition favor trans-cyclopropane formation.

Double Displacement Reactions Using Epoxides

- Reaction of active methylene compounds with epoxides bearing a leaving group (e.g., epichlorohydrin) can generate cyclopropylcarbinols that upon further transformation yield cyclopropyl ketones.

- The mechanism may proceed via initial nucleophilic attack at the epoxide or displacement of the leaving group, depending on the nature of the leaving group.

- This method allows for stereoselective synthesis of cyclopropyl derivatives with high enantiomeric excess.

Specific Synthetic Routes for this compound

While direct literature on this compound is limited, analogous cyclopropyl ketone syntheses provide a blueprint:

Summary Table of Preparation Methods

Research Findings and Considerations

- The Grignard addition step is highly sensitive to temperature and atmosphere. Lower temperatures (-78 to -65 °C) favor controlled addition and minimize side reactions.

- Reaction times vary from 1.5 hours to overnight stirring depending on scale and temperature adjustments.

- Cyclopropanation methods adapted from natural product synthesis literature provide stereochemical control and high yields of cyclopropyl ketones.

- Analytical characterization (NMR, LC-MS) confirms the structure and purity of intermediates and final products, with typical molecular ion peaks consistent with expected masses.

- No direct preparation of this compound was found in the surveyed literature; however, the outlined methods are standard and adaptable for its synthesis.

Chemical Reactions Analysis

Cyclopropyl(5-fluoropyridin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced products.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

Medicinal Chemistry

Cyclopropyl(5-fluoropyridin-2-yl)methanone is being investigated for its potential as a lead compound in drug discovery. Its unique structure allows it to interact with specific biological targets, making it a candidate for developing new pharmaceuticals aimed at various diseases.

Case Study : A study highlighted the compound's role as an intermediate in synthesizing more complex organic molecules, particularly in developing pharmaceuticals targeting enzymes involved in disease pathways .

Biological Activities

Research indicates that this compound exhibits antimicrobial and anticancer properties. Its mechanism of action may involve inhibiting specific enzymes or receptors associated with disease progression.

Biological Evaluation : In vitro assays have demonstrated that derivatives of this compound can inhibit human dihydroorotate dehydrogenase, an enzyme linked to viral infections . The compound's structure allows for modifications that can enhance its biological activity.

Industrial Applications

In the industrial sector, this compound serves as a building block in synthesizing specialty chemicals and materials. Its application extends to agrochemicals and other chemical products where fluorinated compounds are beneficial due to their unique physical and chemical properties.

Comparison with Related Compounds

| Compound Name | Structure | Key Properties |

|---|---|---|

| Cyclopropyl(5-chloropyridin-2-yl)methanone | Structure | Similar structure; different reactivity due to chlorine substitution |

| Cyclopropyl(5-bromopyridin-2-yl)methanone | Structure | Exhibits distinct biological activities compared to fluorine derivative |

| Cyclopropyl(5-methylpyridin-2-yl)methanone | Structure | Methyl group influences chemical behavior and interactions |

Mechanism of Action

The mechanism of action of Cyclopropyl(5-fluoropyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific context of its use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent type, position, and heterocyclic ring systems. Key examples include:

a) Cyclopropyl(2,5-difluorophenyl)methanone

- Structure : A phenyl ring with 2,5-difluoro substituents instead of a fluoropyridine.

- Applications : Widely used as an intermediate in agrochemical synthesis due to its stability under acidic conditions.

b) (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone

- Structure: A pyridine ring with 5-amino and 2-chloro substituents.

- Impact: The amino group introduces hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability. The chlorine atom increases steric bulk and electron-withdrawing effects .

- Key Data : Molecular weight = 196.63 g/mol, purity = 97.0% .

c) Cyclopropyl(2,6-dimethoxyphenyl)methanone

- Structure : Methoxy groups at the 2- and 6-positions of a phenyl ring.

- Impact : Methoxy substituents act as electron-donating groups, increasing electron density on the aromatic ring and altering reactivity in electrophilic substitution reactions .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

| Compound | Molecular Weight (g/mol) | Substituent Effects | Purity | Key Applications |

|---|---|---|---|---|

| Cyclopropyl(5-fluoropyridin-2-yl)methanone | ~165.16 (estimated) | Fluorine enhances electronegativity | N/A | Medicinal chemistry lead |

| (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone | 196.63 | Chlorine and amino groups modify solubility | 97.0% | Lab-scale synthesis |

| Cyclopropyl(2,5-difluorophenyl)methanone | ~180.16 | Difluoro enhances lipophilicity | Supplier-dependent | Agrochemical intermediates |

| Cyclopropyl(2,6-dimethoxyphenyl)methanone | ~206.23 | Methoxy groups increase electron density | N/A | Organic synthesis |

Supplier Availability and Commercial Use

- Cyclopropyl(2,5-difluorophenyl)methanone: Available from 5+ suppliers, reflecting its broad utility in industrial applications .

- (5-Amino-2-chloropyridin-4-yl)(cyclopropyl)methanone: Offered by Fluorochem with 97% purity, primarily for laboratory research .

Biological Activity

Cyclopropyl(5-fluoropyridin-2-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclopropyl group attached to a pyridine ring that includes a fluorine atom at the 5-position. The presence of the fluorine atom is significant as it can enhance the compound’s stability and lipophilicity, potentially influencing its biological interactions.

This compound is believed to interact with specific molecular targets, including enzymes and receptors, modulating their activity. The exact mechanisms depend on the biological context but may involve:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.

- Receptor Binding : It may bind to receptors involved in various signaling pathways, leading to altered cellular responses.

Antitumor Activity

Recent studies have highlighted the antitumor potential of cyclopropane derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, such as:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5a | MCF-7 | 0.48 |

| 5b | HCT-116 | 1.54 |

| This compound | Various | TBD |

These values indicate that certain derivatives exhibit higher potency than traditional chemotherapeutic agents like doxorubicin .

Antioxidant Activity

Cyclopropane derivatives are also noted for their antioxidant properties. In comparative studies, certain derivatives showed promising antioxidant activity with lower IC50 values, suggesting potential applications in oxidative stress-related conditions .

Comparative Analysis with Similar Compounds

This compound can be compared with other cyclopropane derivatives that possess similar functionalities:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| Cyclopropyl(5-chloropyridin-3-yl)methanamine | Moderate antitumor activity | Chlorine substitution affects reactivity |

| Cyclopropyl(5-bromopyridin-3-yl)methanamine | Antiviral properties | Bromine enhances lipophilicity |

| This compound | Potentially high antitumor activity | Fluorine enhances stability and receptor binding |

The unique fluorine substitution in this compound may contribute to its distinctive biological profile compared to other halogenated derivatives.

Case Studies and Research Findings

- In Vitro Studies : Research has shown that cyclopropane derivatives can induce apoptosis in cancer cell lines through various mechanisms, including caspase activation and cell cycle arrest . These findings suggest that this compound could be a candidate for further development as an anticancer agent.

- Mechanistic Insights : Studies indicate that the introduction of cyclopropane rings can enhance conformational rigidity, potentially improving binding affinity to target proteins involved in disease pathways . This characteristic is crucial for developing selective inhibitors.

- Comparative Efficacy : In comparative analyses, cyclopropane derivatives have been shown to outperform traditional drugs in specific assays, indicating a need for further exploration of their therapeutic potential .

Q & A

Basic Questions

Q. What synthetic routes are recommended for Cyclopropyl(5-fluoropyridin-2-yl)methanone, and how are yields optimized?

- Methodology : A two-step synthesis is commonly employed:

Step 1 : Convert 5-bromonicotinic acid to 5-bromo-N-methoxy-N-methylpyridine-3-carboxamide via carbodiimide coupling.

Step 2 : React the intermediate with cyclopropylmagnesium bromide (Grignard reagent) to form the methanone.

- Optimization : Microwave-assisted Suzuki-Miyaura coupling (150°C, 40 min) improves efficiency. Purification involves column chromatography and preparative HPLC to achieve >95% purity .

- Table 1 : Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| 1 | EDC/HOBt, DMF, RT | 85% | 90% |

| 2 | CyclopropylMgBr, THF, 0°C→RT | 72% | 95% |

Q. What safety protocols are recommended given limited toxicity data?

- Handling : Use a chemical fume hood, nitrile gloves, and safety goggles. Avoid skin/eye contact.

- Storage : Store in airtight containers at -20°C under inert gas (N₂/Ar).

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm cyclopropyl ring integration (3H, δ 1.2–1.8 ppm) and fluoropyridine aromatic signals.

- HRMS : Exact mass = 191.0582 g/mol (C₉H₈FNO).

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropyl and fluoropyridine moieties .

Advanced Research Questions

Q. How does the cyclopropyl group enhance metabolic stability and target affinity?

- Mechanistic Insight : The cyclopropyl ring restricts conformational flexibility, reducing off-target interactions and oxidative metabolism.

- Case Study : In pitavastatin, the cyclopropyl group increases HMG-CoA reductase binding affinity by 20-fold compared to linear analogs .

- Table 2 : Pharmacokinetic Comparison

| Compound | Metabolic Half-life (h) | BBB Penetration (LogP) |

|---|---|---|

| Cyclopropyl analog | 6.8 | 2.1 |

| Non-cyclopropyl analog | 2.3 | 1.4 |

Q. What strategies address regioselectivity in fluoropyridine substitution reactions?

- Directing Effects : The 5-fluoro group deactivates the pyridine ring, favoring nucleophilic attack at the 3-position.

- Catalytic Systems : Pd(OAc)₂/XPhos enables C–H functionalization at β-thiophene positions, achieving >80% regioselectivity .

Q. How can computational modeling predict biological activity?

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to simulate interactions with targets (e.g., NS3/NS4A protease for antiviral applications).

- MD Simulations : Assess conformational stability of the cyclopropyl ring in lipid bilayers to predict BBB penetration .

Q. What catalytic systems optimize C–C coupling for derivatization?

- Palladium Catalysts : SiliaCat DPP-Pd enables one-step coupling with boronic acids (e.g., Suzuki-Miyaura reactions).

- Conditions : K₂CO₃ in dioxane/water (3:1), microwave irradiation (150°C, 40 min) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.